molecular formula C8H14N2O B12876338 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol CAS No. 84996-34-9

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol

Cat. No.: B12876338
CAS No.: 84996-34-9
M. Wt: 154.21 g/mol
InChI Key: DMTIBIVLAIGZII-UHFFFAOYSA-N
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Description

1-(Tert-pentyl)-1H-pyrazol-4-ol is an organic compound belonging to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound features a tert-pentyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of 1-(Tert-pentyl)-1H-pyrazol-4-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield. The use of advanced purification techniques, such as crystallization or chromatography, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-pentyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.

    Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of pyrazole-4-one derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(Tert-pentyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Tert-pentyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biological processes.

Comparison with Similar Compounds

  • 1-(Tert-butyl)-1H-pyrazol-4-ol
  • 1-(Tert-amyl)-1H-pyrazol-4-ol
  • 1-(Tert-hexyl)-1H-pyrazol-4-ol

Comparison: 1-(Tert-pentyl)-1H-pyrazol-4-ol is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall performance in various applications compared to its similar counterparts.

Properties

CAS No.

84996-34-9

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)pyrazol-4-ol

InChI

InChI=1S/C8H14N2O/c1-4-8(2,3)10-6-7(11)5-9-10/h5-6,11H,4H2,1-3H3

InChI Key

DMTIBIVLAIGZII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C=C(C=N1)O

Origin of Product

United States

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